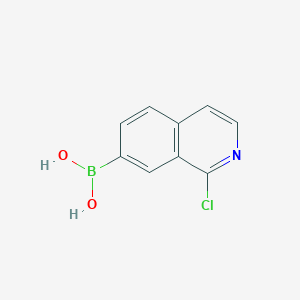

2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole

Übersicht

Beschreibung

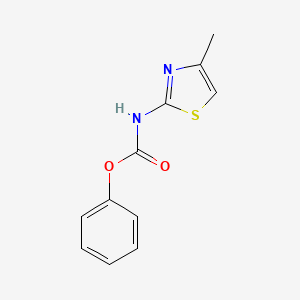

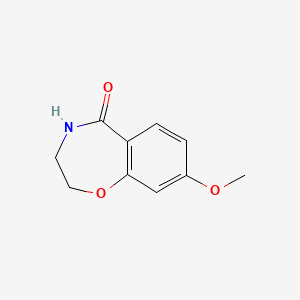

“2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole” is a chemical compound with the molecular formula C13H7ClF5NOS . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of benzoxazoles, such as “2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole”, can be achieved through various methods. One common method involves the reaction of o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another method involves a sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides. This involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole” can be analyzed using various techniques such as 1H-NMR, IR, and MASS spectrometry . The molecular structure in the ground state can be modeled using density functional theory (DFT) with B3LYP/6-311++g (d,p) level .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole” include a molecular weight of 355.71 g/mol. Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptor count, hydrogen bond donor count, rotatable bond count, polar surface area, polarizability, and molar volume can also be determined .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole and related compounds have been studied for their reactivity and potential applications in chemical synthesis. The introduction of fluorine-containing, electron-withdrawing substituents into aromatic rings, as seen in these compounds, notably reinforces the activation of halogen substituents towards nucleophilic attack. This property has been exploited in several nucleophilic substitution reactions, leading to the introduction of various N- and S-containing groups into the benzene ring. These reactions have paved the way for the synthesis of new compounds, including the previously unknown SF5, CF3S, and C2F5S analogs of trifluralin (Treflan®) (Sipyagin et al., 2004).

Furthermore, the pentafluorosulfanyl group (SF5) has been deployed as a bioisosteric replacement for a chloro-group in benzodiazepines, such as diazepam (ValiumTM). This alteration led to the synthesis of modified benzodiazepines, showing that these highly fluorinated derivatives can be further modified to form more complex structures, although it led to a loss of potency in certain biological activities (Jose et al., 2021).

Heterocyclic Chemistry

The compounds containing 2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole have been utilized as precursors for the synthesis of heterocyclic compounds. For instance, reactions of certain derivatives with ethyl thioglycolate have led to the formation of fluorine-containing derivatives of benzothiazole N-oxide as the main products, indicating potential applications in heterocyclic chemistry (Sipyagin et al., 2004).

Additionally, the direct amination of nitro(pentafluorosulfanyl)benzenes through vicarious nucleophilic substitution of hydrogen has been a pathway to synthesize SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, indicating the broad applicability of this chemical group in the creation of various heterocyclic compounds (Pastýříková et al., 2012).

Sensing and Detection

Compounds derived from 2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole have found applications in the development of sensors. For instance, certain derivatives are sensitive to pH changes and selective in metal cation detection, attributing these properties to the acidity of the fluorophenol moiety. This sensitivity and selectivity make them applicable in the development of fluorescent probes for sensing applications (Tanaka et al., 2001).

Eigenschaften

IUPAC Name |

[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF5NOS/c14-9-3-1-8(2-4-9)13-20-11-7-10(5-6-12(11)21-13)22(15,16,17,18)19/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPBYDSHLGNADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

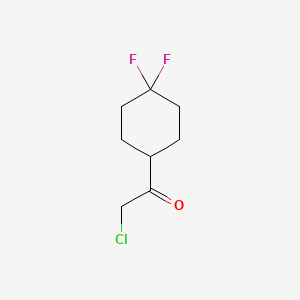

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)S(F)(F)(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxaspiro[3.5]nonan-6-one](/img/structure/B1429555.png)

![[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1429559.png)